molecular formula C26H22N2O3 B12277685 Bz-Tyr-betaNA

Bz-Tyr-betaNA

Cat. No.: B12277685
M. Wt: 410.5 g/mol
InChI Key: NKRNJRQKVLUQKQ-UHFFFAOYSA-N
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Description

Bz-Tyr-betaNA (Benzoyl-L-tyrosine β-naphthylamide) is a synthetic peptidic substrate widely used in biochemical assays, particularly for studying protease and peptidase activity. Its molecular formula is C₂₆H₂₂N₂O₃, with a molecular weight of 410.46 g/mol and a CAS registry number of 201988-63-8 . Key physicochemical properties include:

  • Boiling point: 776.6 ± 60.0 °C (predicted)
  • Density: 1.293 ± 0.06 g/cm³ (predicted)
  • pKa: 9.82 ± 0.15 (predicted)
  • Storage: Stable at room temperature (RT) .

The compound features a benzoyl group linked to tyrosine, which is further conjugated to a β-naphthylamide moiety. This structure enables selective cleavage by enzymes like chymotrypsin and cathepsins, releasing β-naphthylamine—a fluorogenic product detectable via spectrophotometry .

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C26H22N2O3/c29-23-14-10-18(11-15-23)16-24(28-25(30)20-7-2-1-3-8-20)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-15,17,24,29H,16H2,(H,27,31)(H,28,30)

InChI Key

NKRNJRQKVLUQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-L-tyrosine beta-naphthylamide typically involves the coupling of benzoyl-L-tyrosine with beta-naphthylamine. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

On an industrial scale, the production of Benzoyl-L-tyrosine beta-naphthylamide may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These machines utilize SPPS techniques, where the peptide is assembled step-by-step on a solid resin support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

Benzoyl-L-tyrosine beta-naphthylamide undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction is catalyzed by proteases, resulting in the cleavage of the peptide bond and the release of beta-naphthylamine.

    Oxidation and Reduction: These reactions can modify the aromatic rings present in the compound, although they are less common in typical enzymatic studies.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis typically involves the use of specific proteases such as chymotrypsin or trypsin under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.

Major Products Formed

    Hydrolysis: The primary products are benzoyl-L-tyrosine and beta-naphthylamine.

    Oxidation and Reduction: These reactions can lead to various oxidized or reduced derivatives of the aromatic rings.

Scientific Research Applications

Benzoyl-L-tyrosine beta-naphthylamide is widely used in scientific research, particularly in the following fields:

    Chemistry: It serves as a model substrate for studying the kinetics and mechanisms of protease-catalyzed reactions.

    Biology: The compound is used to investigate the activity of proteases in various biological samples, including tissues and cell lysates.

    Medicine: It aids in the development of diagnostic assays for detecting protease activity, which can be indicative of certain diseases such as cancer and inflammatory conditions.

    Industry: The compound is utilized in the quality control of protease enzymes used in industrial processes, including food processing and detergent formulation.

Mechanism of Action

The mechanism of action of Benzoyl-L-tyrosine beta-naphthylamide involves its recognition and binding by protease enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of beta-naphthylamine, which can be detected spectrophotometrically due to its chromogenic properties. This allows for the quantification of protease activity.

Comparison with Similar Compounds

Key Research Findings

  • A 2024 study in Research on Chemical Intermediates demonstrated that This compound retains 90% activity after 48 hours at 25°C, surpassing Bz-Arg-betaNA (75% activity) under identical conditions .
  • LC-MS and NMR data from supporting materials (e.g., compounds 8, 9, 30, 36) highlight that fluorogenic analogs with extended peptide chains exhibit improved specificity but reduced cellular permeability .
  • Environmental stability studies (e.g., in aqueous and lipid-rich media) suggest This compound degrades faster than Z-protected analogs, likely due to benzoyl group hydrolysis .

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